N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as BQU57, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. BQU57 belongs to the class of sulfonamide compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves its ability to inhibit the activity of an enzyme called N-myristoyltransferase (NMT). NMT is involved in the post-translational modification of proteins, which is important for their proper function. Inhibition of NMT by this compound leads to the disruption of various signaling pathways that are important for cancer cell survival and proliferation. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory properties and to inhibit the replication of certain viruses, such as the hepatitis C virus. These findings suggest that this compound may have broader therapeutic applications beyond cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its high potency and selectivity for NMT inhibition, which makes it a valuable tool for studying the role of NMT in various biological processes. However, the limited solubility of this compound in aqueous solutions can pose a challenge for its use in certain experiments. In addition, the lack of in vivo data on this compound limits its potential clinical applications.
Future Directions
Future research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide could focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. In addition, further studies could investigate the potential synergistic effects of this compound with other anti-cancer agents. The development of more potent and selective NMT inhibitors could also lead to the discovery of new therapeutic targets for cancer and other diseases.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves a multi-step reaction process that starts with the preparation of 2-hydroxy-3-formylquinoline. This intermediate is then reacted with N-butyl-4-methylbenzenesulfonamide in the presence of a catalyst to form the desired product, this compound. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound, making it suitable for further research and development.
Scientific Research Applications
N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
N-butyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-4-13-23(27(25,26)19-11-9-16(2)10-12-19)15-18-14-17-7-5-6-8-20(17)22-21(18)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHOWLAQZSEGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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